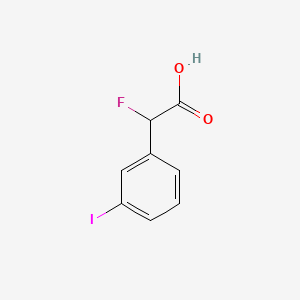
2-Fluoro-2-(3-iodophenyl)aceticacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Fluoro-2-(3-iodophenyl)acetic acid is an organic compound that belongs to the class of acetic acids substituted with fluorine and iodine atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-2-(3-iodophenyl)acetic acid can be achieved through several methods. One common approach involves the reaction of 3-iodophenylacetic acid with a fluorinating agent. For instance, the fluorination of 3-iodophenylacetic acid can be carried out using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions .
Industrial Production Methods
Industrial production of 2-Fluoro-2-(3-iodophenyl)acetic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.
化学反应分析
Types of Reactions
2-Fluoro-2-(3-iodophenyl)acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the iodine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Coupling Reactions: It can be used in palladium-catalyzed coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide and other nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted acetic acids, while coupling reactions can produce complex organic molecules with extended carbon chains.
科学研究应用
2-Fluoro-2-(3-iodophenyl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-Fluoro-2-(3-iodophenyl)acetic acid involves its interaction with specific molecular targets. The fluorine and iodine atoms in the compound can influence its reactivity and binding affinity to various enzymes and receptors. The exact pathways and targets depend on the specific application and context in which the compound is used .
相似化合物的比较
Similar Compounds
2-Iodophenylacetic acid: Similar in structure but lacks the fluorine atom.
2-Fluorophenylacetic acid: Similar in structure but lacks the iodine atom.
4-Fluoro-2-iodophenylacetic acid: A positional isomer with the fluorine and iodine atoms in different positions
Uniqueness
2-Fluoro-2-(3-iodophenyl)acetic acid is unique due to the presence of both fluorine and iodine atoms, which can significantly influence its chemical properties and reactivity. This dual substitution can enhance its utility in various chemical reactions and applications compared to its analogs.
属性
分子式 |
C8H6FIO2 |
|---|---|
分子量 |
280.03 g/mol |
IUPAC 名称 |
2-fluoro-2-(3-iodophenyl)acetic acid |
InChI |
InChI=1S/C8H6FIO2/c9-7(8(11)12)5-2-1-3-6(10)4-5/h1-4,7H,(H,11,12) |
InChI 键 |
XHIOVBJBPQEWFJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)I)C(C(=O)O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


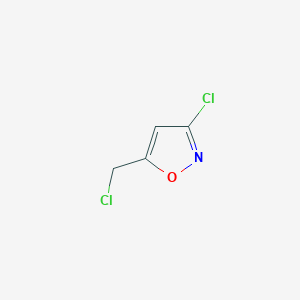
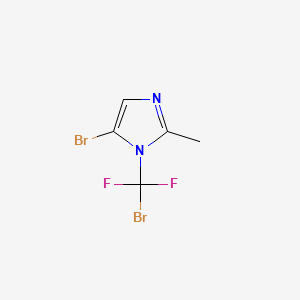
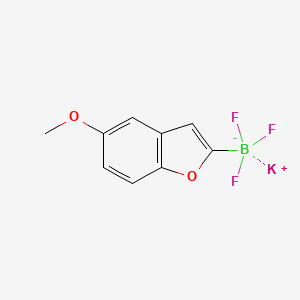
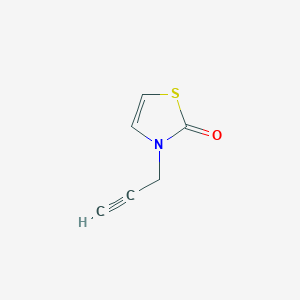

![Tert-butyl 1-(aminomethyl)-4-ethyl-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13472148.png)
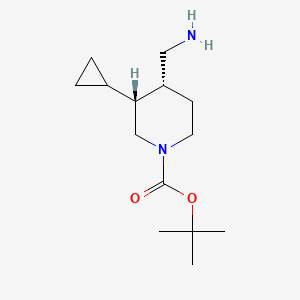
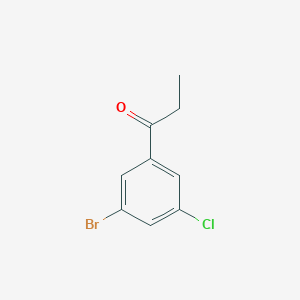

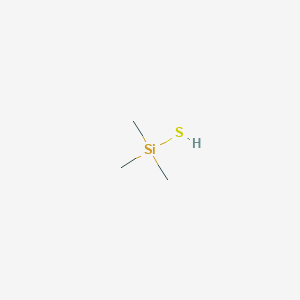
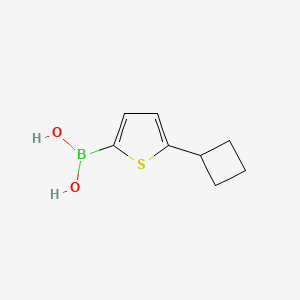
![2-Azaspiro[4.5]decan-8-ylmethanamine](/img/structure/B13472205.png)
![1-[2-(4-fluorophenyl)-3-methyl-1H-indol-5-yl]methanamine hydrochloride](/img/structure/B13472210.png)
![Methyl 2-(4-{[(tert-butoxy)carbonyl]amino}piperidin-4-yl)acetate](/img/structure/B13472212.png)
